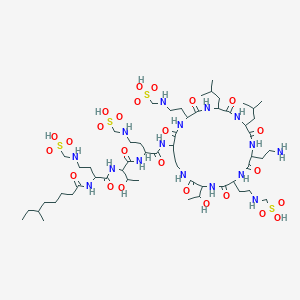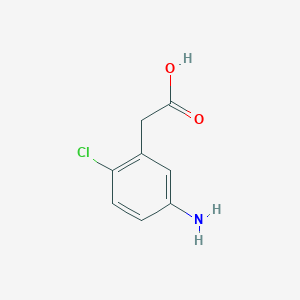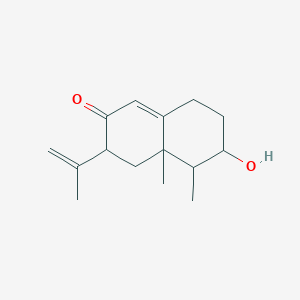
Colistimethatesodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colistimethate sodium is an antibiotic used to treat infections caused by certain gram-negative bacteria, particularly Pseudomonas aeruginosa . It is a prodrug of colistin, which means it is converted into the active form, colistin, in the body . Colistimethate sodium is known for its bactericidal activity against aerobic gram-negative microorganisms .
Métodos De Preparación
Colistimethate sodium is synthesized by reacting colistin with formaldehyde and sodium bisulfite, leading to the addition of a sulfomethyl group to the primary amines of colistin . This reaction results in the formation of colistimethate sodium, which is less toxic than colistin when administered parenterally . Industrial production methods involve the precise control of reaction conditions to ensure the purity and potency of the final product .
Análisis De Reacciones Químicas
Colistimethate sodium undergoes hydrolysis in aqueous solutions to form a complex mixture of partially sulfomethylated derivatives and colistin . The primary reactions it undergoes include:
Hydrolysis: In aqueous solutions, colistimethate sodium hydrolyzes to form colistin and other derivatives.
Substitution: The sulfomethyl group can be substituted under certain conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include formaldehyde and sodium bisulfite . The major products formed from these reactions are colistin and its sulfomethylated derivatives .
Aplicaciones Científicas De Investigación
Colistimethate sodium has several scientific research applications, particularly in the fields of medicine and microbiology:
Mecanismo De Acción
Colistimethate sodium exerts its effects by disrupting the bacterial cell membrane . It is a surface-active agent that penetrates into and disrupts the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal, meaning it kills the bacteria . Colistimethate sodium is polycationic and has both hydrophobic and lipophilic moieties, which allow it to interact with the bacterial membrane .
Comparación Con Compuestos Similares
Colistimethate sodium is part of the polymyxin class of antibiotics, which also includes polymyxin B and colistin . Compared to polymyxin B, colistimethate sodium is less toxic when administered at comparable doses . Colistin sulfate is another similar compound, but it is mainly used topically or orally, whereas colistimethate sodium is used parenterally .
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with similar bactericidal activity.
Colistin sulfate: Used topically or orally for treating infections.
Colistimethate sodium is unique in its reduced toxicity and its use as a prodrug that converts to colistin in the body .
Propiedades
Fórmula molecular |
C57H108N16O25S4 |
|---|---|
Peso molecular |
1545.8 g/mol |
Nombre IUPAC |
[2-[11-(2-aminoethyl)-17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-14-[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid |
InChI |
InChI=1S/C57H108N16O25S4/c1-9-34(6)12-10-11-13-45(76)64-38(15-21-59-28-99(87,88)89)52(81)73-47(36(8)75)57(86)69-40(17-23-61-30-101(93,94)95)49(78)68-42-19-25-63-56(85)46(35(7)74)72-53(82)41(18-24-62-31-102(96,97)98)67-48(77)37(14-20-58)65-54(83)43(26-32(2)3)71-55(84)44(27-33(4)5)70-51(80)39(66-50(42)79)16-22-60-29-100(90,91)92/h32-44,46-47,59-62,74-75H,9-31,58H2,1-8H3,(H,63,85)(H,64,76)(H,65,83)(H,66,79)(H,67,77)(H,68,78)(H,69,86)(H,70,80)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98) |
Clave InChI |
ZXYYNNMHQSUIER-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)O)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)O)CC(C)C)CC(C)C)CCN)CCNCS(=O)(=O)O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
![9-[2-Hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12324244.png)





![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)

![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
